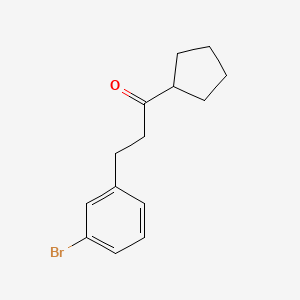

2-(3-Bromophenyl)ethyl cyclopentyl ketone

Vue d'ensemble

Description

2-(3-Bromophenyl)ethyl cyclopentyl ketone is an organic compound characterized by a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopentyl ketone moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-bromophenylacetic acid and cyclopentanone.

Reaction Steps:

Esterification: 3-bromophenylacetic acid is first converted to its ethyl ester using ethanol and an acid catalyst.

Ketone Formation: The ethyl ester is then reacted with cyclopentanone in the presence of a strong base to form the cyclopentyl ketone derivative.

Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and reduce production time.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) under suitable conditions.

Major Products Formed:

Carboxylic Acid: From oxidation.

Secondary Alcohol: From reduction.

Substituted Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have highlighted the potential of 2-(3-Bromophenyl)ethyl cyclopentyl ketone as a scaffold for developing antimicrobial agents. Its derivatives have shown significant activity against resistant strains of bacteria and fungi. For instance, compounds with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens, suggesting that modifications to the bromophenyl moiety can enhance antimicrobial potency .

Drug Development:

The compound's structure allows for modifications that can lead to the development of new pharmaceuticals. Research indicates that derivatives of this compound can serve as intermediates in synthesizing bioactive molecules, including potential treatments for acute ischemic stroke . The ability to introduce various substituents on the aromatic ring can tailor the pharmacological profile of these compounds.

Organic Synthesis

Catalytic Applications:

this compound has been utilized in asymmetric synthesis processes. Its involvement in reactions catalyzed by ruthenium complexes has been documented, where it acts as a substrate to yield chiral alcohols with high enantioselectivity . This application is particularly relevant in the synthesis of complex natural products and pharmaceuticals.

Synthesis of Indolizine Derivatives:

The compound has also been explored in the context of synthesizing indolizine derivatives via aminocatalyzed reactions. These reactions have shown promise in producing valuable compounds with diverse biological activities, indicating that this compound can be an essential building block in synthetic organic chemistry .

Material Science

Polymer Chemistry:

In material science, this compound has potential applications in the development of polymers and advanced materials. Its unique structure can influence the thermal and mechanical properties of polymeric materials when incorporated into polymer matrices. Research into its copolymerization with other monomers could lead to materials with tailored properties for specific applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA and other resistant pathogens |

| Drug development | Potential intermediates for acute ischemic stroke drugs | |

| Organic Synthesis | Catalytic reactions | High enantioselectivity in producing chiral alcohols |

| Synthesis of indolizine derivatives | Valuable compounds with diverse biological activities | |

| Material Science | Polymer development | Influences thermal/mechanical properties |

Case Studies

-

Antimicrobial Efficacy Study:

A recent investigation focused on various derivatives of this compound, revealing that certain modifications significantly enhanced antibacterial activity against Gram-positive bacteria. The study emphasized structure-activity relationships that could inform future drug design efforts targeting resistant strains . -

Asymmetric Synthesis Research:

In a study exploring catalytic methods for synthesizing chiral compounds, this compound was used as a substrate in reactions catalyzed by ruthenium complexes. The results demonstrated high yields and enantioselectivities, showcasing its utility in producing complex molecules required in pharmaceutical applications .

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: Enzymes or receptors that bind to the compound.

Pathways: Involvement in metabolic or signaling pathways that influence biological processes.

Comparaison Avec Des Composés Similaires

2-(4-Bromophenyl)ethyl cyclopentyl ketone: Similar structure with bromine in a different position on the phenyl ring.

2-(3-Bromophenyl)ethyl cyclohexyl ketone: Similar structure with a cyclohexyl group instead of cyclopentyl.

Uniqueness:

The presence of the bromine atom at the 3-position on the phenyl ring and the specific cyclopentyl ketone group contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of 2-(3-Bromophenyl)ethyl cyclopentyl ketone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(3-Bromophenyl)ethyl cyclopentyl ketone is an organic compound with significant potential in various biological applications. Its structure consists of a cyclopentyl ketone moiety linked to a bromophenyl group, which is known to influence its biological activity. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H17BrO

- Molecular Weight : 281.19 g/mol

- IUPAC Name : this compound

The presence of the bromine atom in the phenyl ring is crucial for its biological interactions, as halogen substituents can enhance the lipophilicity and reactivity of organic compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that brominated phenyl compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death. The specific activity of this ketone has not been extensively documented but is hypothesized based on structure-activity relationships (SAR) observed in similar compounds .

Anticancer Activity

The potential anticancer properties of this compound have been investigated in several studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, modifications in the bromine position on the phenyl ring have been shown to affect the potency and selectivity towards cancer cells, suggesting that this compound could be effective against specific types of tumors .

The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. The bromine atom may facilitate halogen bonding with nucleophilic sites on biomolecules, potentially leading to inhibition of key metabolic pathways involved in cell proliferation and survival .

Study 1: Anticancer Screening

A recent study evaluated the anticancer effects of various brominated phenyl ketones, including derivatives similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro, with IC50 values ranging from 10 to 30 µM depending on the specific structural modifications made to the compound .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (Breast Cancer) |

| Similar Brominated Compound | 20 | HeLa (Cervical Cancer) |

| Another Derivative | 15 | A549 (Lung Cancer) |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of halogenated phenols against Gram-positive and Gram-negative bacteria. Compounds with a similar structure demonstrated significant antibacterial activity, suggesting that this compound may exhibit comparable effects .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBSTVLUHULXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.